molecular formula C12H10N4O7 B14491237 5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 63561-09-1

5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14491237
CAS No.: 63561-09-1
M. Wt: 322.23 g/mol
InChI Key: NVPWTYARQHFYEZ-UHFFFAOYSA-N
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Description

5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound with the molecular formula C10H6N4O7 and a molecular weight of 294.18 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dinitrophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of ethyl acetoacetate with 2,4-dinitrophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using urea in the presence of a base such as sodium ethoxide to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. For example, its nitro groups can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

63561-09-1

Molecular Formula

C12H10N4O7

Molecular Weight

322.23 g/mol

IUPAC Name

5-(2,4-dinitrophenyl)-5-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H10N4O7/c1-2-12(9(17)13-11(19)14-10(12)18)7-4-3-6(15(20)21)5-8(7)16(22)23/h3-5H,2H2,1H3,(H2,13,14,17,18,19)

InChI Key

NVPWTYARQHFYEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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